(4-tert-Butylphenyl)methyl 3-oxobutanoate
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Overview
Description
(4-tert-Butylphenyl)methyl 3-oxobutanoate is an organic compound with a molecular formula of C15H20O3 It is a derivative of butanoic acid and is characterized by the presence of a tert-butylphenyl group attached to a methyl 3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)methyl 3-oxobutanoate typically involves the esterification of 4-tert-butylphenol with methyl 3-oxobutanoate. One common method includes the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability . The use of flow microreactors also allows for the sustainable and environmentally friendly production of this compound.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butylphenyl)methyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(4-tert-Butylphenyl)methyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-tert-Butylphenyl)methyl 3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxobutanoate: A simpler ester with similar reactivity but lacking the tert-butylphenyl group.
4-tert-Butylphenol: Shares the tert-butylphenyl moiety but lacks the ester functionality.
tert-Butyl acetate: Contains the tert-butyl group but has different chemical properties due to the acetate moiety.
Uniqueness
(4-tert-Butylphenyl)methyl 3-oxobutanoate is unique due to the combination of the tert-butylphenyl group and the methyl 3-oxobutanoate moiety.
Properties
CAS No. |
61312-67-2 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(4-tert-butylphenyl)methyl 3-oxobutanoate |
InChI |
InChI=1S/C15H20O3/c1-11(16)9-14(17)18-10-12-5-7-13(8-6-12)15(2,3)4/h5-8H,9-10H2,1-4H3 |
InChI Key |
ZHEYQPLFNSOAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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